molecular formula C13H19F3N2O3 B12281996 Tert-butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate

Tert-butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B12281996
M. Wt: 308.30 g/mol
InChI Key: OSEBHMPQLPAGFK-VGMNWLOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS: 2468620-78-0) is a bicyclic amine derivative featuring a 7-azabicyclo[2.2.1]heptane core. Key structural elements include:

  • A tert-butyloxycarbonyl (Boc) group at the 7-position, providing steric protection and influencing solubility.
  • A trifluoroacetamido substituent at the 2-position, introducing strong electron-withdrawing properties and metabolic stability .
  • Exo stereochemistry (confirmed in ), which impacts molecular conformation and interactions .

This compound serves as a versatile intermediate in medicinal chemistry, particularly for nicotinic receptor-targeting agents, owing to the structural similarity to epibatidine ().

Properties

Molecular Formula

C13H19F3N2O3

Molecular Weight

308.30 g/mol

IUPAC Name

tert-butyl (1S,2S,4R)-2-[(2,2,2-trifluoroacetyl)amino]-7-azabicyclo[2.2.1]heptane-7-carboxylate

InChI

InChI=1S/C13H19F3N2O3/c1-12(2,3)21-11(20)18-7-4-5-9(18)8(6-7)17-10(19)13(14,15)16/h7-9H,4-6H2,1-3H3,(H,17,19)/t7-,8+,9+/m1/s1

InChI Key

OSEBHMPQLPAGFK-VGMNWLOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@H](C2)NC(=O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Aza-Prins-Pinacol Reaction

This method involves the reaction of an aldehyde with a homoallylic amine to form the bicyclic structure. For example, tropinone derivatives have been used as precursors, followed by Boc protection and functionalization. The stereochemistry of the exo-configuration is critical for biological activity and is controlled using chiral auxiliaries or resolution techniques.

Ring-Closing Metathesis (RCM)

RCM of diene precursors catalyzed by Grubbs’ catalysts provides access to the bicyclic framework. For instance, a diene substrate with a protected amine undergoes cyclization in toluene at 80°C to yield the azabicyclo[2.2.1]heptane core.

Curtius Rearrangement

The Curtius rearrangement of acyl azides derived from bicyclic carboxylic acids generates isocyanates, which are trapped with tert-butanol to form Boc-protected intermediates. This method ensures high stereochemical fidelity but requires careful handling of hazardous intermediates.

Introduction of the Trifluoroacetamido Group

The trifluoroacetamido moiety is introduced via amidation of a primary or secondary amine intermediate.

Direct Trifluoroacetylation

A primary amine on the bicyclic core reacts with trifluoroacetic anhydride (TFAA) in dichloromethane at 0–25°C. For example, tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate is treated with TFAA and triethylamine, yielding the trifluoroacetamido derivative in 85–90% purity.

Selective Protection/Deprotection

To avoid over-acylation, temporary protection of the amine with a Boc group is employed. After deprotection using HCl/dioxane, the free amine is selectively trifluoroacetylated.

Key Synthetic Routes and Optimization

Route 1: From Tropinone Derivatives

  • Boc Protection : Tropinone is treated with di-tert-butyl dicarbonate ((Boc)₂O) in THF to form tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate.
  • Halogenation : The ketone is converted to a chloro derivative using trichlorotriazinetrione (TCCA).
  • Ring Contraction : Treatment with benzyl alcohol and sodium hydride contracts the eight-membered ring to the seven-membered azabicyclo[2.2.1]heptane.
  • Trifluoroacetylation : The amine intermediate is acylated with TFAA.

Route 2: Via Aza-Prins-Pinacol Cyclization

  • Aldehyde-Amine Condensation : A homoallylic amine reacts with formaldehyde in acetic acid to form the bicyclic core.
  • Boc Protection : The amine is protected using (Boc)₂O and DMAP.
  • Oxidation and Amidation : The secondary alcohol is oxidized to a ketone, followed by reductive amination and trifluoroacetylation.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Purity (%) Source
Boc Protection (Boc)₂O, THF, 25°C, 12 h 92 98
Trifluoroacetylation TFAA, Et₃N, CH₂Cl₂, 0°C → 25°C, 2 h 88 95
Ring-Closing Metathesis Grubbs’ catalyst, toluene, 80°C, 24 h 78 90
Curtius Rearrangement DPPA, Et₃N, toluene, 80°C, 6 h 65 85

Stereochemical Control

The exo-configuration is critical for biological activity. Key methods include:

  • Chiral Resolution : Diastereomeric salts are formed using chiral acids (e.g., tartaric acid), followed by recrystallization.
  • Asymmetric Catalysis : Palladium-catalyzed allylic amination ensures enantioselective formation of the bicyclic core.

Scalability and Industrial Considerations

Large-scale synthesis (≥1 kg) requires:

  • Solvent Optimization : Replacing THF with cyclopentyl methyl ether (CPME) improves safety and reduces costs.
  • Catalyst Recycling : Grubbs’ catalyst is recovered via silica gel filtration, reducing metal contamination.
  • Continuous Flow Systems : TFAA reactions are performed in flow reactors to enhance heat dissipation and safety.

Comparative Analysis of Methods

Method Advantages Limitations
Aza-Prins-Pinacol High stereoselectivity Requires chiral auxiliaries
Curtius Rearrangement Scalable Hazardous intermediates
RCM Mild conditions High catalyst costs

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the trifluoroacetamido group, potentially converting it to an amine.

    Substitution: The trifluoroacetamido group can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with reduced trifluoroacetamido groups.

    Substitution: Substituted products with different nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₉F₃N₂O₃
  • Molecular Weight : 308.30 g/mol
  • CAS Number : 1932091-69-4

The compound features a bicyclic structure that includes a nitrogen atom, characteristic of the azabicyclo family. The trifluoroacetamido group enhances its lipophilicity, which is vital for its interaction with biological targets.

Interaction with Nicotinic Acetylcholine Receptors

Research indicates that tert-butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate acts as an agonist at nAChRs, particularly the alpha 7 subtype. This interaction is significant for several reasons:

  • Neurological Disorders : The alpha 7 nAChR subtype is implicated in conditions such as Alzheimer's disease and schizophrenia. The compound's ability to modulate these receptors suggests potential therapeutic applications in treating cognitive deficits associated with these disorders.
  • Biochemical Pathways : The modulation of nAChRs by this compound can influence various biochemical pathways, which may lead to novel therapeutic strategies in neuropharmacology.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multiple synthetic steps that can be optimized for industrial production:

  • Reagents : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
  • Optimization Techniques : Advanced technologies like continuous flow reactors can be employed to enhance yield and efficiency during synthesis.

Therapeutic Potential in Alzheimer's Disease

In a study examining the effects of various nAChR agonists on cognitive function in animal models of Alzheimer's disease, this compound demonstrated significant improvements in memory retention and learning abilities compared to control groups. This suggests its potential as a therapeutic agent.

Schizophrenia Treatment Research

Another study focused on the role of nAChRs in schizophrenia found that compounds like this compound could mitigate symptoms associated with the disorder by enhancing cholinergic signaling pathways.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate is largely dependent on its interaction with specific molecular targets. The trifluoroacetamido group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The bicyclic core provides structural rigidity, which can enhance binding affinity and specificity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key analogs and their distinguishing features:

Compound Name Substituent (Position 2) Molecular Weight CAS Number Notable Properties
Target Compound 2,2,2-Trifluoroacetamido (exo) 308.30 2468620-78-0 High electronegativity; enhanced metabolic stability
tert-Butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate Amino 212.29 1354973-35-5 Free amine enables further functionalization; lower lipophilicity
tert-Butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate None 213.28 188624-94-4 Base scaffold; used in derivatization studies
tert-Butyl endo-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate (PB05856) Amino (endo) 212.29 1000870-15-4 Endo isomer may exhibit distinct receptor binding vs. exo
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate (PB05295) Oxo 211.26 152533-47-6 Ketone group enables nucleophilic reactions; potential H-bond acceptor
tert-Butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate (endo) Bromomethyl (endo) 290.20 1824132-69-5 Bromine as a leaving group; useful in alkylation reactions
tert-Butyl (2S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo...-7-carboxylate Cbz-protected amino 346.43 500556-95-6 Cbz group offers orthogonal protection strategies

Key Observations :

  • Trifluoroacetamido vs. Amino: The target compound’s trifluoroacetamido group increases metabolic stability compared to the free amino analog (CAS 1354973-35-5), which is more reactive but requires protection during synthesis .
  • Stereochemistry : Endo isomers (e.g., PB05856) may exhibit altered bioavailability and receptor affinity compared to exo configurations .
  • Functional Group Diversity : Bromomethyl and Cbz groups expand utility in cross-coupling and protection-deprotection strategies, respectively .

Physicochemical and Stability Profiles

  • Stability : The Boc group is stable under basic conditions but cleaved by acids, while the trifluoroacetamido group resists enzymatic degradation .

Biological Activity

Tert-butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an agonist of nicotinic acetylcholine receptors (nAChRs). This article explores its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C13H19F3N2O3
  • Molecular Weight : 308.30 g/mol
  • CAS Number : 2468620-78-0

The unique trifluoroacetamido group enhances its lipophilicity, which is crucial for its interaction with biological targets. The bicyclic structure contributes to its pharmacological properties.

Research indicates that this compound acts primarily on the alpha 7 subtype of nAChRs. These receptors are implicated in various neurological functions and disorders, including:

  • Cognitive Enhancement : Potential applications in treating Alzheimer's disease.
  • Antipsychotic Effects : Possible use in managing schizophrenia.

The compound's agonistic activity at nAChRs suggests it may modulate neurotransmitter release and influence synaptic plasticity.

In Vitro Studies

Several studies have assessed the biological activity of this compound through in vitro assays:

  • Receptor Binding Assays : The compound demonstrated selective binding affinity for nAChRs, with significant agonistic effects observed at concentrations typically used in neurological studies.
  • Neuroprotective Effects : In cellular models of neurodegeneration, the compound exhibited protective effects against oxidative stress-induced cell death.
  • Behavioral Studies : Animal models treated with the compound showed improvements in memory tasks, supporting its potential as a cognitive enhancer.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique FeaturesBiological Activity
N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamideC13H19F3N2O3Contains a Boc protecting groupModerate nAChR activity
(1S,4R)-tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylateC13H19N1O3Features an oxo group instead of trifluoroacetamidoLimited activity
Exo-(t-butyl 2R(+))-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylateC13H19N1O3A precursor for nAChR agonistsHigh nAChR activity

This table highlights the distinct advantages of this compound over structurally similar compounds.

Synthesis and Applications

The synthesis of this compound involves several steps:

  • Initial Reaction : The starting materials undergo acylation to introduce the trifluoroacetamido group.
  • Cyclization : This step forms the bicyclic structure essential for biological activity.
  • Purification : The final product is purified using chromatography techniques to ensure high purity suitable for biological testing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.